molecular formula C15H22N2O5S B486312 4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester CAS No. 667891-91-0

4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B486312
CAS No.: 667891-91-0
M. Wt: 342.4g/mol
InChI Key: BTRYRZNMFASUPU-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a benzenesulfonyl group attached to a piperazine ring, which is further linked to a carboxylic acid ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.

Major Products Formed

    Oxidation: 4-(4-Hydroxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester.

    Reduction: 4-(4-Methoxy-3-methyl-benzenesulfanyl)-piperazine-1-carboxylic acid ethyl ester.

    Substitution: 4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid.

Scientific Research Applications

4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methyl-benzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine: An intermediate in the synthesis process.

    4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid: A hydrolysis product of the target compound.

Uniqueness

4-(4-Methoxy-3-methyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy and methyl groups on the benzene ring, along with the sulfonyl and ester functionalities, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-(4-methoxy-3-methylphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-4-22-15(18)16-7-9-17(10-8-16)23(19,20)13-5-6-14(21-3)12(2)11-13/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRYRZNMFASUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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